3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, methoxy groups, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4,5-dimethoxybenzoic acid: Used as a starting material for various syntheses.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Another derivative with distinct properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of bromine, methoxy groups, and propanoic acid moiety provides unique reactivity and binding properties, making it a versatile compound in scientific research.
Biological Activity
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylamino}propanoic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H29BrN2O8 with a molecular weight of approximately 505.36 g/mol. Its structure features a bromo-substituted aromatic ring, multiple methoxy groups, and propan-2-yloxy carbonyl moieties, which are crucial for its biological interactions.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C20H29BrN2O8 |
Molecular Weight | 505.36 g/mol |
LogP | 2.5978 |
PSA (Polar Surface Area) | 35.53 Ų |
Pharmacological Potential
Research indicates that the compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features possess significant antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a candidate for further exploration in treating infections.
- Immunosuppressive Effects : In vitro assays have shown that related compounds can exert potent immunosuppressive effects, which may be beneficial in autoimmune conditions or transplant scenarios .
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective activity, possibly through modulation of glutamate receptors similar to other known neuroprotective agents .
The mechanisms underlying the biological activities of this compound may involve:
- Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, particularly AMPA receptors, which play a critical role in synaptic transmission and plasticity in the brain .
- Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to inhibit enzymes involved in inflammatory pathways or cellular apoptosis, contributing to its therapeutic effects .
- Regulation of Signaling Pathways : The compound may influence key signaling pathways such as PI3K/Akt, which are vital for cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against various pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
- Neuroprotective Study :
Properties
Molecular Formula |
C20H29BrN2O8 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
InChI Key |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.